Calcium thiocyanate tetrahydrate

Description

Overview of Thiocyanate (B1210189) Chemistry in Inorganic Systems

The thiocyanate ion, [SCN]⁻, is a prototypical pseudohalide, meaning it shares chemical similarities with halide ions. acs.orgwikipedia.org Its study has a long history, with initial preparations of various metal thiocyanate salts dating back to the early 19th century. chemrxiv.org The thiocyanate anion is a versatile ligand in coordination chemistry, primarily due to its ambidentate nature. wikipedia.org It possesses two potential donor atoms, nitrogen and sulfur, allowing it to bind to a metal center in different ways, forming either thiocyanato (M-SCN) or isothiocyanato (M-NCS) complexes. acs.orgwikipedia.org

This ability to form different linkage isomers is a key feature of its chemistry. wikipedia.org Furthermore, the nearly linear thiocyanate ion can act as a bridging ligand, connecting two or more metal centers, which contributes to the formation of a wide array of coordination polymers and framework structures. nih.gov The extensive and diverse coordination chemistry of the thiocyanate ligand makes it a valuable component in the design of new inorganic materials and complexes. acs.orgnih.gov

Significance of Hydrated Calcium Salts in Advanced Material Science

In systems like calcium aluminate and calcium silicate (B1173343) hydrates, the hydration state is directly linked to the material's mechanical strength and durability. researchgate.netyoutube.com The calcium ion itself is significant, often serving to link structural units and create stable three-dimensional networks. youtube.com The interaction between the calcium ion, associated anions, and water molecules dictates the formation of different crystalline and amorphous phases, which in turn controls the macroscopic properties of the material. rsc.orgacs.org This principle extends to calcium thiocyanate tetrahydrate, where the hydrated state is critical for its function in specific applications, such as cellulose (B213188) dissolution.

Current and Emerging Research Trajectories for this compound

Research into this compound is active and spans several distinct scientific and industrial domains. Its unique properties make it a valuable compound for both established processes and innovative applications.

Detailed research findings highlight its utility in the following areas:

Advanced Porous Materials: A significant application is its use as a solvent for cellulose. Concentrated aqueous solutions of calcium thiocyanate can effectively dissolve cellulose, enabling the production of advanced materials like aerogels and porous fibers. These lightweight materials are investigated for applications in thermal insulation and filtration. sigmaaldrich.com Research has shown that the dissolution efficiency is dependent on the hydrate (B1144303) number, with fewer water molecules of hydration leading to more effective cellulose degradation at elevated temperatures.

Construction and Cement Chemistry: Calcium thiocyanate is utilized as an accelerating admixture in concrete. sigmaaldrich.com It speeds up the cement hydration process, which is particularly beneficial for construction in cold weather conditions where faster setting times and early strength development are required.

Coordination Chemistry and Synthesis: As a soluble salt, it serves as an excellent starting material for the synthesis of other thiocyanate-containing compounds. chemimpex.com In coordination chemistry, it is used as a source of both calcium ions and thiocyanate ligands to study metal-ligand interactions and create new coordination complexes. chemimpex.com

Agricultural Applications: Emerging research explores its use in agriculture. It has been investigated as a component in fertilizers and for pest control, where the thiocyanate ion can play an active role. chemimpex.com

Antimicrobial Systems: The thiocyanate ion is a component of the lactoperoxidase system, a natural host defense mechanism. This has led to research into the potential antimicrobial properties of thiocyanate-releasing compounds like calcium thiocyanate for various applications.

Summary of Research Applications

| Research Area | Role of this compound | Key Findings & Significance |

| Material Science | Cellulose solvent | Enables creation of cellulose aerogels and porous fibers for insulation and filtration. sigmaaldrich.com |

| Construction | Concrete accelerator | Improves setting times and strength development, especially in cold climates. sigmaaldrich.com |

| Chemical Synthesis | Reagent/Precursor | Acts as a source for thiocyanate ligands in the study and synthesis of coordination complexes. chemimpex.com |

| Agriculture | Active Component | Investigated for use in fertilizers and pest control applications. chemimpex.com |

| Biochemistry | Antimicrobial Agent | The thiocyanate ion shows potential for antimicrobial activity through biological defense pathways. |

Properties

CAS No. |

65114-14-9 |

|---|---|

Molecular Formula |

C2H8CaN2O4S2 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

calcium;dithiocyanate;tetrahydrate |

InChI |

InChI=1S/2CHNS.Ca.4H2O/c2*2-1-3;;;;;/h2*3H;;4*1H2/q;;+2;;;;/p-2 |

InChI Key |

HOQNOUSJUGLELS-UHFFFAOYSA-L |

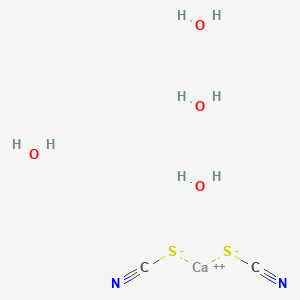

Canonical SMILES |

C(#N)[S-].C(#N)[S-].O.O.O.O.[Ca+2] |

Origin of Product |

United States |

Synthetic Pathways and Preparation Methodologies

Established Chemical Synthesis Routes

The primary industrial production methods for calcium thiocyanate (B1210189) involve straightforward chemical reactions, including precipitation and double decomposition.

A common laboratory and industrial synthesis route for calcium thiocyanate involves the reaction of calcium carbonate with ammonium (B1175870) thiocyanate in an aqueous solution. In this process, calcium carbonate is treated with ammonium thiocyanate in water. The reaction proceeds to form calcium thiocyanate, ammonium hydroxide (B78521), and carbon dioxide gas.

This method is valued for its use of readily available and relatively low-cost starting materials. The progress of the reaction can be monitored by the evolution of carbon dioxide gas.

Reaction Parameters

| Reactant 1 | Reactant 2 | Medium | Products |

|---|---|---|---|

| Calcium Carbonate (CaCO₃) | Ammonium Thiocyanate (NH₄SCN) | Water (H₂O) | Calcium Thiocyanate (Ca(SCN)₂), Ammonium Hydroxide (NH₄OH), Carbon Dioxide (CO₂) |

Another prevalent method for preparing calcium thiocyanate is through a double decomposition reaction involving calcium hydroxide. In this process, an aqueous solution or slurry of calcium hydroxide is reacted with an ammonium thiocyanate solution. nih.gov This reaction yields calcium thiocyanate and ammonium hydroxide. To drive the reaction to completion and recover the product, the resulting aqueous ammonia (B1221849) is typically removed by slow evaporation. nih.gov The process may require repeated additions of water and concentration steps until the solution becomes neutral. nih.gov Following the reaction, filtration is necessary to remove any unreacted impurities or precipitated byproducts like calcium carbonate. nih.gov The final clear solution of calcium thiocyanate is then concentrated under a vacuum to yield the product. nih.gov

The fundamental reaction is as follows: Ca(OH)₂ + 2 NH₄SCN → Ca(SCN)₂ + 2 NH₄OH

This method is also used to purify crude calcium thiocyanate preparations, as impurities such as calcium sulfate (B86663) and excess calcium hydroxide are insoluble in liquid ammonia, while calcium thiocyanate is highly soluble. google.com

Process Summary

| Starting Material 1 | Starting Material 2 | Key Process Steps | Primary Product |

|---|---|---|---|

| Calcium Hydroxide (Ca(OH)₂) | Ammonium Thiocyanate (NH₄SCN) | Mixing in aqueous solution, evaporation of ammonia, filtration, vacuum concentration. nih.gov | Calcium Thiocyanate (Ca(SCN)₂) |

An alternative pathway to calcium thiocyanate involves the reaction of elemental sulfur with calcium cyanide. google.com This method begins by creating a slurry of finely divided sulfur in water. google.com Calcium cyanide is then added to this wetted sulfur. google.com To facilitate the reaction and prevent excessive foaming, a small amount of an agent like heavy fuel oil may be added. google.com The temperature of the mixture is then raised to between 80-100°C. google.com This process yields an aqueous solution of approximately 25% calcium thiocyanate, along with sodium chloride if the commercial grade of calcium cyanide is used. google.com The resulting slurry is filtered to remove insoluble materials such as lime and graphite, which are present in the commercial-grade calcium cyanide. google.com

The core reaction can be represented as: Ca(CN)₂ + 2 S → Ca(SCN)₂

Reaction Details

| Primary Reactants | Reaction Conditions | Insoluble Byproducts (from commercial reactants) |

|---|---|---|

| Sulfur (S), Calcium Cyanide (Ca(CN)₂) | Aqueous slurry, 80-100°C. google.com | Lime, Graphite, Silica. google.com |

Post-Synthesis Processing and Hydrate (B1144303) Control

Following the initial synthesis, further processing is essential to obtain calcium thiocyanate tetrahydrate in a pure, crystalline form and to control its hydration level for specific applications.

The crystallization of calcium thiocyanate from an aqueous solution is a critical step for purification and for obtaining the desired tetrahydrate form. After synthesis, the solution is typically filtered to remove any solid impurities. nih.gov The clear filtrate is then concentrated, often under vacuum at a controlled temperature (e.g., 45°C), to increase the solute concentration and induce crystallization. nih.gov

Control over the crystallization process is crucial for producing homogeneous crystals. Techniques analogous to those for other hydrated salts, such as calcium nitrate (B79036), can be applied. This includes controlling the cooling rate of the saturated solution. A slow and steady temperature ramp, for example, between 0.1 and 0.3 K/min, can promote the growth of larger, more uniform crystals and prevent the formation of fine, difficult-to-filter particles. google.com After cooling, holding the crystal suspension at its final temperature for a period allows for the maximization of crystal growth before separation via filtration or centrifugation. google.com

Calcium thiocyanate is a hygroscopic compound that exists as a tetrahydrate under standard conditions. For certain applications, lower hydrates or the anhydrous form of the salt are required. The formation of these lower hydrates or the anhydrate is achieved through controlled heating.

Care must be taken during this process, as calcium thiocyanate decomposes at temperatures above 160°C. Therefore, dehydration must be carried out at temperatures below this decomposition point. The process involves carefully heating the this compound and monitoring the loss of water until the desired hydration state is reached. The specific temperatures and pressures for obtaining distinct lower hydrates (e.g., dihydrate, monohydrate) would require precise control of the heating environment, likely under reduced pressure to facilitate water removal at lower temperatures.

Advanced Structural Elucidation and Characterization Techniques

Crystallographic Analysis of Calcium Thiocyanate (B1210189) Hydrates

Single-crystal X-ray diffraction has been the definitive method for elucidating the atomic-level structures of calcium thiocyanate hydrates. The dehydration of Ca(SCN)₂·4H₂O can yield single crystals of both the dihydrate and anhydrous forms, which have been subjected to detailed analysis. researchgate.netfao.org

Crystallographic studies have revealed distinct crystal systems for the dihydrate and anhydrous forms of calcium thiocyanate. researchgate.net

Calcium Thiocyanate Dihydrate (Ca(SCN)₂·2H₂O): This compound crystallizes in the orthorhombic system with the space group Pnma. The structure was reported as a previously unknown type. researchgate.netfao.org

Anhydrous Calcium Thiocyanate (Ca(SCN)₂): The anhydrous form crystallizes in the monoclinic system with the space group C2/c. researchgate.netnih.gov

A summary of the crystallographic data is presented below.

| Parameter | Ca(SCN)₂·2H₂O researchgate.netfao.org | Ca(SCN)₂ researchgate.netnih.gov |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma | C2/c |

| Z | 4 | 4 |

| a (pm) | 1280.1(2) | 961.7(2) |

| b (pm) | 790.3(1) | 642.4(2) |

| c (pm) | 726.9(1) | 787.2(2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90.82(2) |

| γ (°) | 90 | 90 |

The coordination environments of the calcium ion (Ca²⁺) and the thiocyanate anion (SCN⁻) differ significantly between the hydrated and anhydrous states.

In Ca(SCN)₂·2H₂O , the Ca²⁺ ion is coordinated by four SCN⁻ ions and four water molecules, resulting in an eight-coordinate environment. researchgate.netfao.org The water molecules play a direct and crucial role in the primary coordination sphere of the calcium cation.

In the anhydrous Ca(SCN)₂ structure, the Ca²⁺ ion is also eight-coordinate but is surrounded by four nitrogen atoms and four sulfur atoms from the thiocyanate ligands, forming a distorted square antiprism. researchgate.netwikipedia.org The thiocyanate ion acts as a bridging ligand, connecting to the calcium ions through both its nitrogen and sulfur ends.

The arrangement of the coordination polyhedra leads to distinct three-dimensional networks.

The structure of anhydrous Ca(SCN)₂ is characterized by alternating layers of Ca²⁺ cations and SCN⁻ anions. researchgate.net Each thiocyanate ion bridges four different calcium ions, creating a robust three-dimensional framework. researchgate.netfao.org This layered arrangement is reminiscent of the fluorite structure. wikipedia.org

For Ca(SCN)₂·2H₂O , the coordination polyhedra are linked into chains along the sigmaaldrich.com crystallographic direction via shared oxygen atoms from the water molecules. researchgate.net These parallel chains are then interconnected by the thiocyanate ions, which link to two calcium ions each, thereby extending the structure into a three-dimensional network. researchgate.netfao.org

The structure of anhydrous Ca(SCN)₂ can be compared with other divalent metal thiocyanates. Its framework, which can be viewed as a distorted fluorite-type structure, is part of a family of related compounds. wikipedia.org For instance, the structures of barium thiocyanate (Ba(SCN)₂) and lead(II) thiocyanate (Pb(SCN)₂) can be formed through the dehydration of their respective hydrates, similar to the process for calcium thiocyanate. researchgate.net The study of these related compounds helps in understanding how cation size and electronic properties influence the resulting crystal structure and coordination geometries in metal thiocyanate frameworks. The structure of the dihydrate, Ca(SCN)₂·2H₂O, was identified as a new structural type, limiting direct comparison with other known isotypic compounds. researchgate.netfao.org

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy (Infrared and Raman) is a powerful tool for probing the bonding and local environment of the thiocyanate ion in calcium thiocyanate hydrates. researchgate.net Electronic spectroscopy, in contrast, is less informative for this compound due to the d⁰ electron configuration of the Ca²⁺ ion, which does not exhibit d-d electronic transitions.

IR and Raman spectra have been recorded and analyzed for both anhydrous Ca(SCN)₂ and its dihydrate. researchgate.netfao.org The vibrational modes of the SCN⁻ ion, particularly the C-N stretching (ν(CN)) and C-S stretching (ν(CS)) modes, are sensitive to the coordination environment.

Key observations from the vibrational spectra include:

The ν(CN) stretching vibration typically appears in the 2050-2150 cm⁻¹ region. Its exact frequency can indicate whether the thiocyanate ion is free, N-bonded, S-bonded, or bridging.

The ν(CS) stretching vibration , found in the 700-800 cm⁻¹ range, also provides information about the bonding mode.

The δ(NCS) bending mode appears at lower frequencies, typically around 400-500 cm⁻¹.

Thermal Decomposition Pathways and Stability Studies

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and composition of hydrated salts like calcium thiocyanate tetrahydrate. This method measures the change in mass of a sample as it is heated at a controlled rate. chembam.comslideshare.net The TGA curve for Ca(SCN)₂·4H₂O is expected to show distinct mass loss steps corresponding to dehydration and subsequent decomposition.

The thermal decomposition process can be outlined as follows:

Dehydration: The initial mass loss corresponds to the removal of the four molecules of water of hydration. This process occurs upon heating and results in the formation of anhydrous calcium thiocyanate.

Decomposition: At higher temperatures, typically above 160°C, the anhydrous calcium thiocyanate begins to decompose.

The analysis of the TGA curve allows for the quantitative determination of the water content and confirms the stoichiometry of the hydrate (B1144303). The decomposition profile provides information on the thermal stability of the anhydrous salt.

| Step | Process | Temperature Range (°C) | Theoretical Mass Loss (%) |

| 1 | Dehydration | < 160 | ~31.5% |

| 2 | Decomposition | > 160 | Varies |

Table 2: Expected Thermal Events for this compound in TGA.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. slideshare.netyoutube.com This technique identifies physical and chemical changes that involve the absorption (endothermic) or release (exothermic) of heat. vbcop.org

For this compound, the DTA curve provides complementary information to the TGA data:

Endothermic Peaks: Broad endothermic peaks are expected for the multi-step dehydration process, as energy is absorbed to break the bonds holding the water molecules in the crystal lattice. vbcop.org Another endothermic peak would correspond to the melting of the compound, which occurs between 42.5-46.5 °C. sigmaaldrich.comchemicalbook.com

Exothermic Peaks: Sharp or broad exothermic peaks at higher temperatures indicate the decomposition of the anhydrous calcium thiocyanate. vbcop.org The nature of these peaks can be influenced by the atmosphere (inert or oxidative) under which the analysis is performed. youtube.com

Coupling DTA with TGA (a technique known as Simultaneous Thermal Analysis or STA) allows for precise correlation between mass loss events and their associated thermal signatures (endothermic or exothermic), providing a comprehensive understanding of the thermal behavior of the compound. ebatco.com

Influence of Temperature on Hydrate Stability and Phase Transitions

The stability of this compound (Ca(SCN)₂·4H₂O) is intrinsically linked to temperature, which governs its phase transitions and the retention of its water of hydration. The compound is a hygroscopic, crystalline solid with a relatively low melting point, reported to be in the range of 42.5-46.5 °C. sigmaaldrich.comchemicalbook.com This melting represents the initial phase transition upon heating.

Thermal investigations reveal a sequence of transformations as the temperature increases further. Following melting, the compound undergoes dehydration, losing its four water molecules in steps. researchgate.netfao.org The dehydration of this compound can yield the dihydrate (Ca(SCN)₂·2H₂O) and subsequently the anhydrous form (Ca(SCN)₂). researchgate.netfao.org This process highlights the thermal liability of the hydrate water. The rate of hydrolysis is also observed to increase with temperature.

This characteristic is leveraged in applications where the molten salt is used as a solvent, for example, in the dissolution of cellulose (B213188). For such processes, temperatures are maintained well above the melting and gelation point, often around 110 °C, to ensure a homogenous solution.

If heating continues, the anhydrous calcium thiocyanate remains stable up to a certain point before undergoing thermal decomposition at temperatures above 160 °C, which ultimately yields calcium sulfide (B99878) (CaS). researchgate.net

Table 1: Thermal Properties of this compound

| Property | Value/Observation |

|---|---|

| Melting Point | 42.5-46.5 °C sigmaaldrich.comchemicalbook.com |

| Phase Transitions | Melting followed by sequential dehydration to dihydrate and anhydrous forms. researchgate.netfao.org |

| Decomposition Temperature | Begins above 160 °C |

X-ray Diffraction (XRD) for Material Characterization

X-ray diffraction (XRD) stands as a cornerstone analytical technique for the solid-state characterization of crystalline materials like this compound. It provides fundamental information regarding the crystal structure, phase composition, and degree of crystallinity.

Powder X-ray Diffraction (PXRD) is an indispensable method for the routine analysis of this compound. Its primary application is to verify the phase purity and identity of a sample. By comparing the experimental diffraction pattern of a sample to a reference pattern for pure this compound, one can confirm its identity and detect the presence of impurities or different hydration states (dihydrate, anhydrous).

Each crystalline phase possesses a unique powder diffraction pattern, characterized by a specific set of diffraction peak positions (typically reported as 2θ) and corresponding intensities. The presence of peaks attributable to Ca(SCN)₂·2H₂O or Ca(SCN)₂ in a sample intended to be the pure tetrahydrate would indicate partial dehydration.

Furthermore, PXRD is used to assess the crystallinity of the material. Sharp, well-defined diffraction peaks are indicative of a highly crystalline structure, whereas broad, diffuse peaks suggest the presence of amorphous or poorly crystalline material. This is particularly relevant in applications where this compound is used as a solvent for polymers like cellulose; the resulting regenerated material is often analyzed by PXRD to determine its final crystallinity and polymorphic form.

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the exact three-dimensional arrangement of atoms within a crystal lattice. This method provides precise data on unit cell dimensions, space group symmetry, bond lengths, and bond angles.

For the calcium thiocyanate family of compounds, SC-XRD has been successfully used to elucidate the structures of the dehydration products of the tetrahydrate. For instance, studies have detailed the crystal structures of calcium thiocyanate dihydrate (Ca(SCN)₂·2H₂O) and anhydrous calcium thiocyanate (Ca(SCN)₂), both of which can be formed from the tetrahydrate. researchgate.netfao.org In the anhydrous structure, the Ca²⁺ ions are coordinated by four nitrogen atoms and four sulfur atoms from the thiocyanate ligands. researchgate.netwikipedia.org The dihydrate exhibits a different coordination environment where the calcium ion is surrounded by four thiocyanate ions and four water molecules. researchgate.netfao.org

Despite its utility, obtaining single crystals of the tetrahydrate itself suitable for SC-XRD analysis is challenging due to its low melting point and tendency to dehydrate. The scientific literature readily provides detailed crystallographic data for its more stable dehydration products, which are often generated in situ from the tetrahydrate during thermal experiments. researchgate.netfao.org However, specific and complete crystallographic data for this compound (Ca(SCN)₂·4H₂O) is not available in the cited research.

Chemical Reactivity, Solution Chemistry, and Coordination Dynamics

Aqueous Solution Equilibria and Complex Formation

The behavior of calcium thiocyanate (B1210189) in water is characterized by a dynamic equilibrium involving dissociated ions and complex species. This equilibrium is highly dependent on the concentration of the salt in the solution.

When calcium thiocyanate tetrahydrate, Ca(SCN)₂·4H₂O, is dissolved in water, it undergoes dissociation. As a salt, it separates into its constituent ions: a calcium cation (Ca²⁺) and thiocyanate anions (SCN⁻). nih.govlibretexts.orgchemguide.co.uk In dilute aqueous solutions, this dissociation is considered to be complete, with the ions being fully solvated by water molecules. The hygroscopic nature of the compound facilitates its ready dissolution and subsequent dissociation in aqueous environments. chemguide.co.uk

The fundamental dissociation reaction in water can be represented as: Ca(SCN)₂ (s) + H₂O → Ca²⁺ (aq) + 2SCN⁻ (aq)

As the concentration of calcium thiocyanate in the aqueous solution increases, the simple model of complete dissociation becomes insufficient. An equilibrium is established between the free, solvated ions and partially dissociated, ion-paired complexes. nih.gov The primary complex species formed is the monovalent cation, [Ca(SCN)]⁺.

This complex consists of a calcium ion directly coordinated to a single thiocyanate anion. The existence of such complexes is a common feature in concentrated solutions of salts containing multivalent cations. The equilibrium between the free ions and the complex can be written as: Ca²⁺ (aq) + SCN⁻ (aq) ⇌ [Ca(SCN)]⁺ (aq)

The formation of this complex ion reduces the effective number of free ions in the solution, which can influence various physical properties of the solution, such as viscosity and its effectiveness as a solvent for other substances, like cellulose (B213188). nih.gov

The coordination environment of the calcium ion in a calcium thiocyanate solution exhibits significant shifts that are directly dependent on the salt's concentration. nih.gov This behavior can be categorized into distinct concentration regimes:

Low Concentrations (<15 wt%): In this range, the salt is considered to be fully dissociated. The calcium ions and thiocyanate anions exist as separate, hydrated entities in the solution. nih.gov

This concentration-dependent equilibrium is a critical factor in applications where concentrated calcium thiocyanate solutions are used, for instance, as a solvent for cellulose. nih.govchemguide.co.uk The presence of both free ions and complex species affects the solution's ability to disrupt the hydrogen-bonding network of cellulose and facilitate its dissolution.

Table 1: Concentration-Dependent Species in Aqueous Calcium Thiocyanate Solutions

| Concentration Range (wt%) | Predominant Species | Coordination Environment |

| < 15% | Ca²⁺(aq), SCN⁻(aq) | Fully dissociated and hydrated ions |

| 15% - 50% | Ca²⁺(aq), SCN⁻(aq), [Ca(SCN)]⁺(aq) | Equilibrium between dissociated ions and complex ions |

Ligand Exchange and Substitution Reactions

The thiocyanate ion (SCN⁻) in the coordination sphere of calcium is subject to displacement by other competing ligands, and calcium thiocyanate itself can serve as a precursor for the synthesis of more complex coordination structures.

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex ion is replaced by another. libretexts.orgwikipedia.org In the context of the [Ca(SCN)]⁺ complex present in concentrated solutions, the thiocyanate ligand can potentially be displaced by other anions or neutral molecules that can act as stronger Lewis bases (ligands) towards the Ca²⁺ ion.

While specific studies detailing the displacement of thiocyanate from the [Ca(SCN)]⁺ complex are not prevalent, the principles can be inferred from the well-documented behavior of other metal-thiocyanate complexes. For instance, in aqueous solutions of iron(III), the water ligands in the [Fe(H₂O)₆]³⁺ complex are readily substituted by thiocyanate ions to form the intensely colored [Fe(SCN)(H₂O)₅]²⁺ complex. chemguide.co.ukwikipedia.org This reaction is reversible, indicating an equilibrium that can be shifted by changing ligand concentrations.

Similarly, for the calcium complex, adding a solution containing a ligand that forms a more stable complex with Ca²⁺ would shift the equilibrium, favoring the displacement of the SCN⁻ ligand. Potential displacing ligands could include anions like fluoride, phosphate, or carboxylates, which are known to form stable complexes with calcium. The general form of such a reaction would be:

[Ca(SCN)]⁺ (aq) + L⁻ (aq) ⇌ [Ca(L)]⁺ (aq) + SCN⁻ (aq) (where L⁻ is an alternative anionic ligand)

The position of this equilibrium is dictated by the relative stability constants of the [Ca(SCN)]⁺ and [Ca(L)]⁺ complexes.

Calcium thiocyanate can serve as a valuable starting material, or precursor, for the synthesis of new coordination compounds, including coordination polymers. nih.govacs.org Anhydrous calcium thiocyanate, Ca(NCS)₂, can be prepared through the dehydration of its hydrated form, such as the tetrahydrate. wikipedia.org This anhydrous salt provides a source of both Ca²⁺ ions and bridging SCN⁻ ligands for solid-state and solution-based syntheses.

The thiocyanate ion is an ambidentate ligand, meaning it can coordinate to metal centers through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN), or it can bridge two metal centers (M-NCS-M'). researchgate.net This versatility allows for the construction of diverse and complex architectures. In the solid-state structure of anhydrous Ca(NCS)₂, the Ca²⁺ ions are coordinated by eight thiocyanate anions, with four bonds to nitrogen and four to sulfur, forming a coordination polymer. acs.org

By reacting calcium thiocyanate with other metal salts or organic ligands, novel heterometallic or mixed-ligand coordination complexes can be synthesized. For example, reacting a metal thiocyanate with an organic ligand like 3-hydroxymethylpyridine has been shown to produce new cadmium and zinc coordination compounds with varying structures, from discrete complexes to 1D and 2D polymers. researchgate.net Although this example uses other metals, the principle applies to using calcium thiocyanate as a building block. The reaction of calcium salts with ligands like 4-nitrobenzoate (B1230335) is known to produce one-dimensional coordination polymers, demonstrating the capability of Ca²⁺ to form such extended structures. Thus, calcium thiocyanate represents a viable precursor for designing novel materials where the thiocyanate ligand can act as a linker to form extended networks with specific structural and potentially functional properties.

Oxidation and Hydrolysis Reaction Mechanisms

The oxidation and subsequent hydrolysis of the thiocyanate ion (SCN⁻) are intricate processes that lead to a variety of products. The nature of these products and the pathways to their formation are highly dependent on the reaction conditions, such as pH and the presence of catalysts.

The conversion of the thiocyanate ion to sulfate (B86663) (SO₄²⁻) is not a direct reaction but rather a complex cascade of pH- and concentration-dependent processes. This transformation typically proceeds through the initial oxidation of thiocyanate to hypothiocyanite (B1210458) (OSCN⁻) and its conjugate acid, hypothiocyanous acid (HOSCN).

The subsequent decomposition of HOSCN/OSCN⁻ involves a series of comproportionation, disproportionation, and hydrolysis reactions. nih.govresearchgate.net While the complete, detailed mechanism is intricate, research has shown that this decomposition cascade eventually yields several simple inorganic anions. The final products include cyanide (CN⁻), cyanate (B1221674) (OCN⁻), sulfite (B76179) (SO₃²⁻), and sulfate (SO₄²⁻). nih.govresearchgate.net The formation of sulfur dioxide (SO₂) as a discrete intermediate in this aqueous decomposition pathway is not explicitly detailed, with the process leading directly to sulfite and sulfate anions.

A key intermediate proposed in the hydrolysis pathway is thiocyanogen (B1223195) ((SCN)₂). nih.govresearchgate.net The decomposition of HOSCN/OSCN⁻ is influenced by the presence of SCN⁻ and (SCN)₂, which can decrease its stability. nih.govresearchgate.net

Table 1: Decomposition Products of Hypothiocyanite (HOSCN/OSCN⁻)

| Reactant/Intermediate | Description | Final Products |

| HOSCN/OSCN⁻ | Hypothiocyanous acid/Hypothiocyanite | CN⁻, OCN⁻, SCN⁻, SO₃²⁻, SO₄²⁻ |

| (SCN)₂ | Thiocyanogen (Key Intermediate) |

This table summarizes the identified final products from the complex decomposition of hypothiocyanite in aqueous solutions near physiological pH. nih.govresearchgate.net

In biological systems, the primary pathway for thiocyanate oxidation is catalyzed by heme peroxidase enzymes, most notably Lactoperoxidase (LPO). mdpi.comresearchgate.net This enzyme is a crucial component of the innate immune system, found in secretions like milk, saliva, and tears. mdpi.com The Lactoperoxidase system (LPOS) consists of the enzyme itself, hydrogen peroxide (H₂O₂), and thiocyanate (SCN⁻). mdpi.comfrontiersin.org

SCN⁻ + H₂O₂ → OSCN⁻ + H₂O

The catalytic mechanism involves several steps:

The resting state of LPO contains an iron(III) heme center. It reacts with H₂O₂ to form a highly reactive intermediate known as Compound I. nih.govnih.gov

Compound I then oxidizes the thiocyanate ion, transferring an oxygen atom to it, which forms hypothiocyanite (OSCN⁻) and regenerates the enzyme to its resting state. nih.govnih.gov

There has been debate about the precise kinetic mechanism. The traditional "halogen cycle" proposed that H₂O₂ binds to the enzyme first. However, more recent evidence supports a "reverse ordered sequential mechanism" where thiocyanate binding precedes that of hydrogen peroxide, a pathway that appears to be more kinetically favorable under certain conditions. nih.govmdpi.com

The product, hypothiocyanite (OSCN⁻), is a potent antimicrobial agent that exists in equilibrium with its protonated form, hypothiocyanous acid (HOSCN). researchgate.net HOSCN acts by oxidizing the sulfhydryl groups of proteins in microorganisms, thereby inhibiting critical metabolic pathways and disrupting cellular function. researchgate.netnih.gov Other mammalian peroxidases, such as myeloperoxidase (MPO) and eosinophil peroxidase (EPO), also catalyze this reaction to produce HOSCN as part of the body's defense mechanisms. mdpi.commdpi.com

Table 2: Key Components of the Lactoperoxidase System (LPOS)

| Component | Role in the System |

| Lactoperoxidase (LPO) | A heme-containing enzyme that catalyzes the oxidation reaction. |

| Thiocyanate (SCN⁻) | The substrate that is oxidized. mdpi.com |

| Hydrogen Peroxide (H₂O₂) | The oxidizing agent that activates the enzyme. frontiersin.org |

| Hypothiocyanite (OSCN⁻) | The primary antimicrobial product of the reaction. mdpi.com |

This table outlines the essential components of the Lactoperoxidase system and their functions in the enzymatic oxidation of thiocyanate.

Research Applications in Advanced Materials and Chemical Processes

Research Applications in Cellulose (B213188) Dissolution and Regenerated Cellulose Materials

Calcium thiocyanate (B1210189) solutions have emerged as a key solvent system for cellulose, enabling the fabrication of advanced regenerated materials such as aerogels. The interaction between the salt hydrate (B1144303) and the cellulose polymer is a complex process that has been the subject of detailed scientific investigation.

Optimization of Cellulose Dissolution Efficiency Based on Hydrate Number

The efficiency of cellulose dissolution is critically dependent on the composition of the calcium thiocyanate solution, specifically the number of water molecules (hydrates) associated with each salt molecule. Research has demonstrated that the number of hydrates is a key factor in modulating the solvent's power. mdpi.com A lower number of hydrates, particularly six or seven, has been found to dissolve cellulose more effectively and create uniform microporous structures in the final product. mdpi.comnih.gov In contrast, solutions with a higher number of hydrates, such as eight or more, show reduced effectiveness in dissolving cellulose. researchgate.net This optimization is also temperature-dependent, with higher temperatures generally favoring dissolution. mdpi.com

Table 1: Effect of Hydrate Number and Temperature on Cellulose Dissolution

| Hydrate Number (n) in Ca(SCN)₂·nH₂O | Dissolution Temperature (°C) | Observed Cellulose Solubility | Reference |

| 6 | 120 | Effective Dissolution | nih.govresearchgate.net |

| 7 | 120 | Effective Dissolution | nih.govresearchgate.net |

| 8 | 120 | Ineffective Dissolution | nih.govresearchgate.net |

| 9 | 120 | Ineffective Dissolution | nih.govresearchgate.net |

| 10 | 120 | Ineffective Dissolution | nih.govresearchgate.net |

Studies on Hydrolysis and Oxidation Phenomena During Cellulose Processing

While effective for dissolution, the use of calcium thiocyanate solutions, especially under optimized conditions, can also lead to the degradation of the cellulose polymer. A significant hydrolysis phenomenon has been observed during the dissolution process. nih.govnih.gov The rate of this hydrolysis, which involves the scission of the cellulose chains, is directly influenced by the conditions that favor dissolution: a lower number of hydrates and a higher reaction temperature. nih.govnih.gov For instance, in a solution with calcium thiocyanate containing six hydrates, increasing the temperature from 100°C to 120°C dramatically reduces the time required for a 50% loss in the degree of polymerization from 196 minutes to just 47 minutes. mdpi.comnih.govnih.gov Conversely, the effect on cellulose oxidation during this process has been found to be not significant. nih.govnih.gov This degradation must be carefully managed as it affects the properties of the final regenerated material. nih.govnih.gov

Table 2: Impact of Temperature on Cellulose Hydrolysis Rate

| Hydrate Number (n) in Ca(SCN)₂·nH₂O | Temperature (°C) | Time to 50% Loss of Polymerization Degree (min) | Reference |

| 6 | 100 | 196 | nih.govnih.gov |

| 6 | 120 | 47 | nih.govnih.gov |

| 7 | 100 | 127 | mdpi.com |

| 7 | 120 | 51 | mdpi.com |

Fabrication and Characterization of Cellulose Aerogels and Porous Structures

The dissolution of cellulose in calcium thiocyanate is a foundational step for fabricating advanced materials like cellulose aerogels. nih.gov These materials are known for their extremely low density, high porosity, and large surface area. nih.gov The general fabrication process involves dissolving the cellulose, molding the resulting solution (dope), regenerating the cellulose structure through a solvent exchange process (typically with ethanol), and finally drying the gel, often using supercritical CO₂ drying, to preserve the porous three-dimensional network. nih.govmaastrichtuniversity.nl

The properties of the resulting aerogels are intrinsically linked to the dissolution and degradation processes. For example, a decrease in the degree of cellulose polymerization due to hydrolysis leads to a reduction in the Brunauer–Emmett–Teller (BET) surface area of the final aerogel. nih.govnih.gov However, aerogels prepared using this method exhibit excellent porosity and a stable 3D branched structure. nih.gov Characterization of these materials involves analyzing their microstructure, surface area, pore volume, density, and mechanical properties like compression strength. mdpi.com For instance, cellulose aerogel microfibers produced from high molecular weight cellulose dissolved in calcium thiocyanate tetrahydrate solution showed a high surface area of approximately 197 m²/g. maastrichtuniversity.nl

Table 3: Properties of Cellulose Aerogels from Calcium Thiocyanate Process

| Property | Description | Significance | Reference |

| Structure | Three-dimensional branched, porous network. | Provides mechanical and dimensional stability. | nih.gov |

| Porosity | Excellent porosity. | Key for applications in filtration, insulation, and storage. | nih.gov |

| Surface Area (BET) | High, but decreases with cellulose degradation. Can reach ~197 m²/g. | Influences adsorption capacity and reactivity. | nih.govmaastrichtuniversity.nl |

| Density | Low. | A defining characteristic of aerogels. | maastrichtuniversity.nl |

Applications in Cement and Construction Chemistry

Beyond its role in polymer science, calcium thiocyanate is also an important functional material in the construction industry, where it is used to modify the properties of cement and concrete.

Role as an Accelerating Admixture in Concrete Formulations

Calcium thiocyanate serves as a non-chloride accelerating admixture in concrete. unit.nosigmaaldrich.com Accelerating admixtures are used to shorten the setting time and increase the rate of early strength development in concrete. sintef.no This is particularly beneficial in applications requiring rapid curing, such as in cold weather concreting. Calcium thiocyanate is primarily known as a hardening accelerator, meaning it is particularly effective at increasing the early-age strength of the concrete. unit.noresearchgate.net It is often used in combination with other admixtures, such as calcium nitrate (B79036) (a setting accelerator), to create blended admixtures with synergistic effects. unit.noresearchgate.net The use of thiocyanate-based accelerators provides an effective alternative to traditional calcium chloride, which can pose a significant corrosion risk to steel reinforcement in concrete. unit.noresearchgate.net

Mechanism of Action in Cement Hydration and Setting Processes

This compound acts as an accelerating admixture in cement, influencing the hydration process by altering the ionic environment of the cementitious system. The primary mechanism involves the acceleration of the hydration of the main silicate (B1173343) phases in Portland cement, particularly tricalcium silicate (C₃S). The introduction of calcium and thiocyanate ions into the pore solution leads to an earlier supersaturation with respect to calcium hydroxide (B78521) (portlandite). uts.edu.au This accelerated supersaturation promotes the earlier precipitation of portlandite crystals and, consequently, accelerates the nucleation and growth of calcium silicate hydrate (C-S-H) gel, which is the principal binding phase in hardened cement paste. uts.edu.au

Impact on Setting Times and Compressive Strength Development

The acceleration of cement hydration by this compound directly translates to a reduction in setting times and an enhancement of early-age compressive strength. ctfassets.net This is particularly advantageous in applications requiring rapid strength development, such as in cold weather concreting. The thiocyanate anion (SCN⁻) is recognized as an effective hardening accelerator. celluloseether.com In a general comparison of anions for their accelerating effect, thiocyanate is ranked as more effective than nitrate but less effective than chloride. uts.edu.au

Research has demonstrated the significant impact of calcium thiocyanate, often as part of a multi-component admixture, on mechanical properties. For instance, a study on a ternary accelerating mixture containing 0.1% calcium thiocyanate by mass of binder reported a substantial increase in early compressive strength. uts.edu.au

Table 1: Effect of a Ternary Accelerating Admixture containing Calcium Thiocyanate on Compressive Strength

| Curing Time | Compressive Strength relative to Control |

|---|---|

| 1-Day | Nearly Double |

| Up to 28-Days | Remained Stronger |

Data based on a study of a ternary accelerating mixture comprising 4% calcium fluoroaluminate, 0.1% calcium thiocyanate, 0.02% triethanolamine (B1662121), and 0.1% polycarboxylate water reducer by mass of binder. uts.edu.au

This enhancement in early strength is primarily attributed to the accelerated formation of the C-S-H gel and other hydration products, which create a denser microstructure at an earlier stage. uts.edu.au While the most significant strength gains are typically observed at early ages (e.g., 1 day), the positive effect on strength can persist at later ages as well. uts.edu.au

Investigation of Potential for Alkali-Aggregate Reactions

Alkali-aggregate reaction (AAR) is a deleterious expansion in concrete caused by a chemical reaction between the alkali hydroxides in the cement paste and certain reactive aggregates. researchgate.net There are two main types: alkali-silica reaction (ASR) and alkali-carbonate reaction (ACR). researchgate.net The use of some chemical admixtures can influence the risk of AAR. However, based on available research, there is no direct evidence to suggest that the use of this compound at typical dosages promotes alkali-aggregate reactions.

Concerns regarding the influence of admixtures on concrete durability are often focused on those containing chlorides, which are known to increase the risk of steel corrosion, or those that significantly increase the alkali content of the concrete. While some accelerating admixtures have been associated with an increased risk of AAR, investigations into thiocyanate-based admixtures have not highlighted this as a significant issue. For instance, early concerns about thiocyanates were primarily related to their potential to initiate corrosion of reinforcing steel at high concentrations, a concern that has been largely addressed by subsequent research showing its safety at recommended dosages. ctfassets.net The focus of these investigations was not on AAR. Therefore, within the current body of scientific literature, the potential for this compound to contribute to alkali-aggregate reactions is not considered a primary concern.

Thiocyanate Chemistry in Analytical Methodologies

Application as a Reagent for Heavy Metal and Other Ion Detection

This compound serves as a versatile reagent in analytical chemistry, particularly in the detection of various metal ions. chemimpex.com The thiocyanate anion (SCN⁻) has the ability to form distinct coordination complexes with a range of transition metals, and this property is exploited for their identification and quantification. chemimpex.com

One of the most well-known applications of thiocyanate in qualitative analysis is the detection of ferric iron (Fe³⁺). In the presence of thiocyanate ions, a solution containing Fe³⁺ will turn a characteristic blood-red color due to the formation of the ferric thiocyanate complex. mdpi.com This highly sensitive colorimetric reaction allows for the visual detection of even trace amounts of iron. Beyond iron, the complex-forming ability of the thiocyanate ligand is utilized in the analysis of other heavy metals. chemimpex.com The stability and solubility of this compound in water make it a convenient and reliable source of thiocyanate ions for these analytical procedures in a laboratory setting. chemimpex.com

Utility in Environmental Monitoring Applications

The application of this compound as a reagent for heavy metal detection extends to the field of environmental monitoring. chemimpex.com Given that thiocyanate is a known environmental contaminant itself, often found in industrial effluents and groundwater, its presence and the concentration of heavy metals are important parameters to monitor. nih.gov

Analytical methods that use calcium thiocyanate to detect heavy metals can be adapted for environmental samples such as water or soil extracts. For example, the colorimetric method for iron detection can be used to assess iron levels in water bodies. mdpi.com The ability to form complexes with various metal ions allows for the development of sensor technologies and other analytical protocols for environmental screening. chemimpex.com The discharge of industrial waste can introduce a variety of metal contaminants into the environment, and reagents like this compound are essential tools for the chemical analysis required to assess the extent of this pollution and ensure compliance with environmental regulations. echemi.com

Biotechnological and Industrial Catalysis Applications

This compound has found utility in several biotechnological and industrial processes, primarily leveraging its properties as a cellulose solvent and a precursor for other materials. A significant application is in the processing of cellulose to create advanced materials. It is used to dissolve cellulose, which is a critical step in the production of cellulose aerogels. These aerogels are highly porous, low-density materials with applications in areas such as thermal insulation, filtration, and even biomedical fields. sigmaaldrich.com

In the realm of materials science, which often intersects with industrial catalysis, this compound can be used in the synthesis of bimetallic thiocyanate crystals. By reacting calcium thiocyanate with other metal salts, novel crystalline structures with specific optical and electrical properties can be grown. Furthermore, the thiocyanate ligands in calcium thiocyanate can undergo substitution reactions, where they are replaced by other functional groups. This reactivity is harnessed in various industrial chemical syntheses. While direct catalytic cycles involving the calcium thiocyanate complex itself are not widely reported, its role as a key enabling chemical in the production of specialized materials and other thiocyanate compounds underscores its industrial importance. chemimpex.com

Enhancement of Cellulose Degradation for Biofuel Production and Waste Management

Calcium thiocyanate has been identified as an effective agent for the dissolution and subsequent degradation of cellulose, a critical step in the production of biofuels and the management of cellulosic waste. Research has shown that concentrated aqueous solutions of calcium thiocyanate can disrupt the extensive hydrogen-bonding network within cellulose, making it more accessible to hydrolytic enzymes or chemical catalysts.

Studies have demonstrated that the efficiency of cellulose degradation is highly dependent on both the temperature and the hydration number of the calcium thiocyanate solution. nih.govnih.gov An increase in reaction temperature, for instance from 100°C to 120°C, significantly accelerates the rate of cellulose hydrolysis. nih.govnih.gov In one study, this temperature increase led to a 310% rise in the rate of cellulose chain scission when using calcium thiocyanate with six hydrates. nih.gov This resulted in a substantial reduction of the time required to halve the degree of polymerization of cellulose, from 196 minutes down to 47 minutes. nih.govnih.gov

The number of water molecules (hydrates) associated with the calcium thiocyanate is also a critical factor. A lower number of hydrates in the calcium thiocyanate solution has been correlated with an increased rate of hydrolysis. nih.govnih.gov While effective for breaking down cellulose, it is noted that this degradation during the dissolution process can impact the quality of resulting materials like cellulose aerogels, as it reduces the degree of polymerization which in turn can affect properties such as the surface area. nih.govnih.gov

Table 1: Effect of Temperature on Cellulose Degradation with Calcium Thiocyanate (6 Hydrates)

| Reaction Temperature (°C) | Time to 50% Loss of Polymerization (min) |

|---|---|

| 100 | 196 |

| 120 | 47 |

This table illustrates the significant acceleration of cellulose degradation at a higher temperature in a calcium thiocyanate solution.

Characterization of Antimicrobial Activity of Thiocyanate-Derived Species (HOSCN)

The thiocyanate ion (SCN⁻), provided by salts like calcium thiocyanate, is a key substrate for peroxidase enzymes found in various biological fluids, including saliva and airway secretions. youtube.comnih.govnih.gov These enzymes, such as lactoperoxidase (LPO) and myeloperoxidase (MPO), catalyze the oxidation of thiocyanate by hydrogen peroxide (H₂O₂) to produce hypothiocyanous acid (HOSCN) and its conjugate base, hypothiocyanite (B1210458) ([OSCN]⁻). youtube.comnih.govresearchgate.net

HOSCN is a potent antimicrobial agent that plays a significant role in the innate immune system. youtube.comnih.gov Its antimicrobial action is attributed to its ability to oxidize critical components within microbial cells, particularly the sulfhydryl groups of proteins. youtube.commdpi.com This oxidation can disrupt essential metabolic pathways, such as glycolysis, and inhibit bacterial growth. nih.govmdpi.com Research has shown HOSCN to be effective against a range of bacteria, and it is considered less toxic to host mammalian cells compared to other oxidants like hypochlorous acid (HOCl), making it a subject of interest for therapeutic and preservative applications. nih.govresearchgate.net The antimicrobial efficacy of the HOSCN system has been demonstrated to inhibit various pathogens, including those relevant to food safety and respiratory infections. youtube.comresearchgate.net

Application as a Preservative in Food Systems via Microbial Growth Inhibition

The antimicrobial properties of thiocyanate and its derivative, HOSCN, have led to research into their application as food preservatives. mdpi.comnih.gov The lactoperoxidase system (LPS), which consists of lactoperoxidase, thiocyanate, and hydrogen peroxide, is naturally present in raw milk and contributes to its preservation by generating antimicrobial HOSCN. nih.govnih.gov Studies have investigated the artificial augmentation of this system in various foods to extend shelf life. nih.gov

The LPS has been shown to inhibit a wide range of both Gram-positive and Gram-negative bacteria, including pathogens like Listeria monocytogenes, Salmonella, and E. coli O157:H7 in different food products. nih.gov Thiocyanate is a natural component of raw cow's milk, with baseline concentrations that can vary based on factors like animal diet and season. nih.govresearchgate.net Research has established naturally occurring baseline levels, which is crucial for regulating any artificial addition for preservation purposes. nih.govresearchgate.net For instance, a study surveying raw milk from several countries proposed a baseline concentration of 9.0 mg/kg. nih.govresearchgate.net Beyond milk, related sulfur-containing compounds like isothiocyanates, found in plants such as mustard and horseradish, have also demonstrated significant antimicrobial effects in food applications, for example, inhibiting spoilage bacteria on meat products. researchgate.netmdpi.com

Role in Biochemical Assays and Enzyme Activity Studies

Calcium thiocyanate serves as a valuable reagent in various biochemical assays and studies focused on enzyme activity. nih.gov Its primary role often involves the thiocyanate ion (SCN⁻), which can act as a substrate, an inhibitor, or a modulator for different enzymes, particularly peroxidases. nih.govnih.gov

A significant area of study is the kinetics of enzymes like salivary peroxidase and lactoperoxidase, where thiocyanate is the natural substrate oxidized in the presence of hydrogen peroxide. nih.govnih.gov Kinetic analyses of these reactions help to elucidate the enzyme mechanisms, such as the Theorell-Chance mechanism, and to understand the efficiency of HOSCN production. nih.gov Furthermore, thiocyanate is used to study the competitive inhibition and modulation of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. nih.govmdpi.com By competing with chloride ions, thiocyanate can alter the profile of oxidants produced by MPO, shifting production from the highly reactive hypochlorous acid (HOCl) to the less aggressive hypothiocyanous acid (HOSCN). nih.gov This modulation is critical for studies investigating redox regulation and oxidative stress in various diseases. mdpi.com Thiocyanate is also used in simpler colorimetric assays, such as the determination of iron (Fe³⁺) concentration, where it forms a distinctly colored iron-thiocyanate complex. mdpi.com

Table 2: Investigated Roles of Thiocyanate in Enzyme-Related Studies

| Enzyme | Role of Thiocyanate | Focus of Study |

|---|---|---|

| Salivary Peroxidase (SPO) | Substrate | Steady-state kinetics, enzyme mechanism |

| Lactoperoxidase (LPO) | Substrate | HOSCN production, antimicrobial systems |

| Myeloperoxidase (MPO) | Substrate / Modulator | Modulation of oxidant production, competitive kinetics |

This table summarizes the function of the thiocyanate ion in studies of various peroxidase enzymes.

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The synthesis of calcium-based MOFs (Ca-MOFs) has attracted interest due to the low cost, low toxicity, and high biocompatibility of calcium. nih.govnih.gov These materials have potential applications in gas storage, separation, and biomedicine. nih.govresearchgate.net

The synthesis of Ca-MOFs typically involves the reaction of a calcium salt with a suitable organic linker molecule under specific conditions, often solvothermal. nih.govnih.gov Common calcium sources include calcium nitrate and calcium carbonate. nih.govresearchgate.netnih.gov this compound, as a water-soluble calcium salt, can be considered a potential precursor for the calcium ions required in Ca-MOF synthesis. The general principle involves dissolving the calcium salt and the organic linker in a solvent, and then inducing crystallization, often through heating. nih.govyoutube.com While specific literature detailing the use of calcium thiocyanate for Ca-MOF synthesis is not prominent, its properties make it a viable candidate as a metal source. The thiocyanate anion itself is also a well-known ligand in coordination chemistry and can be used to form diverse framework structures with various metals. nih.govyoutube.com

Preparation and Electrical Characterization of Biopolymer Electrolytes for Ion Conduction

In the field of materials science, calcium thiocyanate has been utilized in the development of solid biopolymer electrolytes for potential use in electrochemical devices like calcium-ion batteries. researchgate.net Calcium is an attractive material for batteries due to its high abundance, low cost, and safety. researchgate.net

One study focused on the preparation of a biopolymer electrolyte by incorporating calcium thiocyanate into an agarose-based polymer host. researchgate.net The calcium thiocyanate acts as a dopant, providing Ca²⁺ ions for charge transport. The materials were prepared by dissolving agarose (B213101) and various concentrations of calcium thiocyanate in a solvent (DMSO), followed by casting and drying to form thin, flexible, standalone films. researchgate.net

The electrical properties of these Ca(SCN)₂-agarose biopolymer electrolytes were characterized using techniques such as Electrical Impedance Spectroscopy (EIS). The ionic conductivity was found to be dependent on the concentration of the calcium thiocyanate salt. The research identified an optimal concentration that yielded the highest ionic conductivity. Furthermore, electrochemical stability was assessed using Linear Sweep Voltammetry (LSV), which determined the potential window in which the electrolyte remains stable. One formulation achieved a favorable electrochemical stability window of 2.9 V, indicating its potential as a promising separator for calcium batteries. researchgate.net

Table 3: Components of the Studied Biopolymer Electrolyte

| Component | Function | Material Example |

|---|---|---|

| Polymer Host | Provides structural matrix | Agarose |

| Dopant Salt | Provides mobile ions (Ca²⁺) | This compound |

| Solvent | Dissolves components for film casting | Dimethyl sulfoxide (B87167) (DMSO) |

This table outlines the roles of the key chemical components used in the preparation of the agarose-based biopolymer electrolyte.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No specific studies presenting DFT-optimized molecular geometries or detailed electronic structure analyses for calcium thiocyanate (B1210189) tetrahydrate were identified. Such studies would typically provide precise data on bond lengths, bond angles, and dihedral angles of the Ca(SCN)₂·4H₂O complex. Furthermore, information regarding the distribution of electron density and the nature of the chemical bonds within the molecule, which are standard outputs of DFT calculations, could not be located.

Investigation of Global Chemical Reactivity Parameters

There is a lack of published research detailing the global chemical reactivity parameters of calcium thiocyanate tetrahydrate. These parameters, which include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are crucial for understanding the reactivity of a molecule. They are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide theoretical insights into the stability and reaction tendencies of the compound. Without dedicated computational studies, these values for this compound remain undetermined.

HOMO-LUMO Energy Gap and Electrostatic Potential (ESP) Analysis

Similarly, no literature was found that reports the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap for this compound. The HOMO-LUMO gap is a key indicator of molecular stability and reactivity, with a larger gap generally implying higher stability.

Furthermore, no studies presenting an analysis of the electrostatic potential (ESP) surface of this compound were discovered. An ESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is fundamental for predicting how the molecule will interact with other chemical species.

Q & A

Q. What are the critical physical and chemical properties of calcium thiocyanate tetrahydrate that influence experimental design?

this compound (Ca(SCN)₂·4H₂O) is a hygroscopic crystalline powder with a molecular weight of 228.304 g/mol . Key properties include:

- Solubility : Very soluble in water; soluble in methanol, ethanol, and acetone .

- Thermal Stability : Decomposes above 160°C, requiring controlled heating in thermal analysis .

- Hygroscopicity : Demands anhydrous storage conditions to prevent unintended hydration or deliquescence during experiments .

Q. Which analytical methods are recommended for verifying the purity and structural integrity of this compound?

- Spectroscopic Techniques : Infrared (IR) spectroscopy to identify thiocyanate (SCN⁻) vibrational bands (e.g., ν(C≡N) ~2050 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : To assess dehydration and decomposition profiles under controlled atmospheres .

- X-ray Diffraction (XRD) : For crystallinity evaluation and phase identification .

Q. How does the solubility profile of this compound guide its use in solvent-based systems?

Its high solubility in polar solvents (e.g., water, methanol) enables applications in:

- Homogeneous reaction systems : As a calcium ion source in aqueous catalysis or coordination chemistry .

- Non-aqueous media : For synthesizing metal-organic frameworks (MOFs) in ethanol or acetone .

Advanced Research Questions

Q. What methodological considerations are critical when using this compound in cellulose aerogel fiber synthesis?

Evidence from wet-spun aerogels highlights:

- Solvent role : this compound dissolves cellulose in a 4–8% (w/w) solution, facilitating fiber spinning .

- Drying conditions : Supercritical CO₂ drying preserves porosity, with fiber morphology influenced by cellulose molecular weight (low vs. high) .

- Post-treatment : Crosslinking agents (e.g., epichlorohydrin) enhance mechanical stability for biomedical applications .

Q. How can researchers resolve discrepancies in reported thermal decomposition temperatures of this compound?

- Controlled TGA protocols : Use inert atmospheres (N₂/Ar) and slow heating rates (2–5°C/min) to minimize oxidative side reactions .

- Complementary DSC : Couple with differential scanning calorimetry to detect endothermic/exothermic events correlated with mass loss .

Q. What role does this compound play in stabilizing coordination complexes, and how can ligand exchange be monitored?

- Coordination chemistry : The SCN⁻ ligand binds to metal centers (e.g., transition metals) via N- or S-donor sites, forming complexes with tunable luminescence or magnetic properties .

- Monitoring methods : Raman spectroscopy tracks ligand exchange dynamics (e.g., SCN⁻ → CN⁻), while UV-Vis spectroscopy identifies metal-to-ligand charge transfer transitions .

Contradictions and Limitations in Current Research

- Stability in aqueous systems : While this compound is water-soluble, prolonged exposure to moisture may hydrolyze SCN⁻ to CO₃²⁻ or NH₄⁺ under acidic conditions, altering reactivity .

- Toxicity data gaps : Limited ecotoxicological studies exist for thiocyanate byproducts, necessitating LC-MS/MS analysis of degradation products in environmental remediation studies .

Future Research Directions

- Biomedical applications : Explore its use as a contrast agent in MRI (leveraging Ca²⁺) or antimicrobial coatings (via SCN⁻-derived reactive species) .

- Energy storage : Investigate its electrolyte potential in calcium-ion batteries, optimizing ionic conductivity through solvent mixtures (e.g., ethylene carbonate/dimethyl carbonate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.